

# spectroscopic data of 4-Ethoxypyridin-3-amine (NMR, IR, MS)

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## Compound of Interest

Compound Name: **4-Ethoxypyridin-3-amine**

Cat. No.: **B162072**

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An in-depth analysis of the spectroscopic data for **4-Ethoxypyridin-3-amine** is crucial for its structural confirmation and characterization, a vital step in chemical research and drug development. While specific experimental datasets for this exact compound are not readily available in public databases, this guide provides a comprehensive overview of the expected spectroscopic signatures based on its chemical structure and data from analogous compounds. It also outlines the standard experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Ethoxypyridin-3-amine**. These predictions are based on established principles of spectroscopy and analysis of structurally similar molecules.

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~ 8.0	Singlet	1H	H-2 (Pyridyl)
~ 7.8	Doublet	1H	H-6 (Pyridyl)
~ 6.8	Doublet	1H	H-5 (Pyridyl)
~ 4.1	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~ 3.5-4.5	Broad Singlet	2H	-NH <sub>2</sub>
~ 1.4	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 155	C-4 (Pyridyl, C-O)
~ 140	C-2 (Pyridyl)
~ 138	C-6 (Pyridyl)
~ 125	C-3 (Pyridyl, C-N)
~ 110	C-5 (Pyridyl)
~ 64	-OCH <sub>2</sub> CH <sub>3</sub>
~ 15	-OCH <sub>2</sub> CH <sub>3</sub>

Table 3: Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
3450 - 3300	Medium, Doublet	Amine (-NH <sub>2</sub> )	N-H Stretch <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
3100 - 3000	Medium	Aromatic C-H	C-H Stretch
2980 - 2850	Medium	Aliphatic C-H	C-H Stretch
1620 - 1580	Strong	Amine (-NH <sub>2</sub> )	N-H Bend <a href="#">[1]</a>
1590 - 1450	Strong to Medium	Aromatic Ring	C=C and C=N Stretch
1300 - 1200	Strong	Aryl Ether	Asymmetric C-O Stretch <a href="#">[1]</a>
1050 - 1000	Medium	Aryl Ether	Symmetric C-O Stretch
900 - 650	Strong, Broad	Amine (-NH <sub>2</sub> )	N-H Wag <a href="#">[1]</a>

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Interpretation
~ 138	[M] <sup>+</sup> (Molecular Ion)
~ 123	[M - CH <sub>3</sub> ] <sup>+</sup>
~ 110	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> (McLafferty rearrangement)
~ 95	[M - C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

Detailed methodologies are essential for the reliable acquisition of spectroscopic data. The following are generalized protocols typical for the characterization of novel organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **4-Ethoxypyridin-3-amine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer, such as a Bruker Avance operating at 400 or 500 MHz for the  $^1\text{H}$  nucleus.[4][5]
- Parameters: For  $^1\text{H}$  NMR, typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is used with a wider spectral width and a longer acquisition time.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to ensure a homogenous sample.
- Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent disc.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a Perkin-Elmer or Varian instrument).[6][7]
- Spectrum Recording: Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ , and perform a background subtraction using a blank KBr pellet.

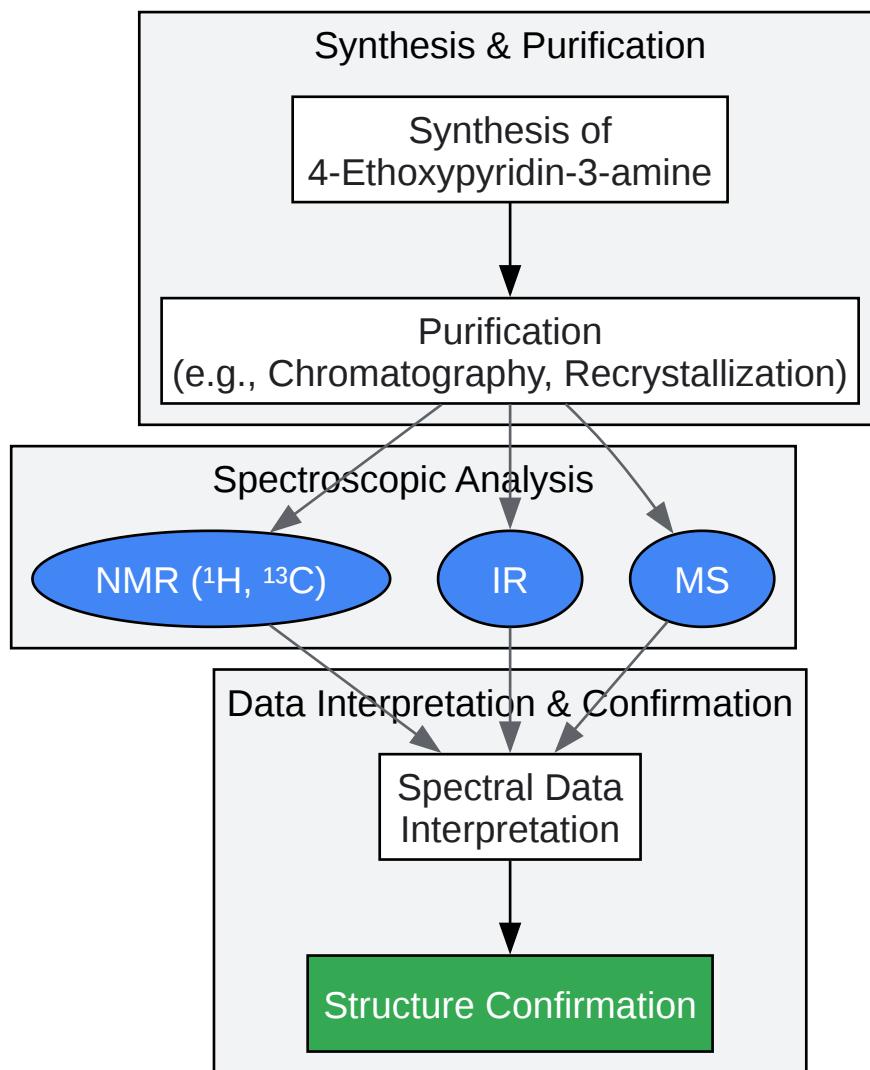
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe (for solids) or gas chromatography (GC-MS) can be used for electron ionization (EI). For less stable compounds, electrospray ionization (ESI) is preferable.
- Ionization: Bombard the sample with electrons (typically at 70 eV for EI) to generate a molecular ion and various fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like **4-Ethoxypyridin-3-amine** using spectroscopic methods.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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## References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
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